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Compound of Interest

Compound Name:
Methyl 2-Methyltetrahydrofuran-2-

carboxylate

Cat. No.: B580038 Get Quote

Absence of Direct Data and Analysis of Related Compounds

A comprehensive search of publicly available scientific databases and literature reveals a lack

of specific spectroscopic data (NMR, IR, MS) for Methyl 2-Methyltetrahydrofuran-2-
carboxylate. This suggests that while the compound may be synthesized and used in specific

research or industrial contexts, its detailed analytical characterization has not been widely

published.

This technical guide, therefore, provides a detailed analysis of closely related and structurally

significant compounds: 2-Methyltetrahydrofuran and Methyl tetrahydrofuran-2-carboxylate. The

spectroscopic data for these analogues offer valuable insights into the expected spectral

characteristics of the target molecule, providing a foundational reference for researchers,

scientists, and drug development professionals.

Spectroscopic Data of 2-Methyltetrahydrofuran
2-Methyltetrahydrofuran is a key structural component of the target molecule, differing by the

absence of the carboxylate group at the 2-position. Its spectroscopic data are well-

documented.

Nuclear Magnetic Resonance (NMR) Data
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¹H NMR Spectrum of 2-Methyltetrahydrofuran

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.9 - 3.7 m 1H H-5a

~3.7 - 3.5 m 1H H-5b

~3.3 m 1H H-2

~1.9 - 1.7 m 2H H-3

~1.6 - 1.4 m 2H H-4

~1.2 d 3H CH₃

¹³C NMR Spectrum of 2-Methyltetrahydrofuran[1]

Chemical Shift (δ) ppm Assignment

~75.0 C-2

~67.0 C-5

~35.0 C-3

~26.0 C-4

~21.0 CH₃

Infrared (IR) Spectroscopy Data
The IR spectrum of 2-Methyltetrahydrofuran is characterized by the following significant

absorption bands.[2]

IR Absorption Bands of 2-Methyltetrahydrofuran
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Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2850 Strong C-H stretching (alkane)

1080 Strong C-O-C stretching (ether)

Mass Spectrometry (MS) Data
The electron ionization mass spectrum of 2-Methyltetrahydrofuran shows a molecular ion peak

and characteristic fragmentation patterns.[3]

Mass Spectrum of 2-Methyltetrahydrofuran

m/z Relative Intensity (%) Assignment

86 Moderate [M]⁺ (Molecular Ion)

71 High [M - CH₃]⁺

43 High [C₃H₇]⁺

Spectroscopic Data of Methyl tetrahydrofuran-2-
carboxylate
Methyl tetrahydrofuran-2-carboxylate is another structural analogue, lacking the methyl group

at the 2-position. While specific spectra are not readily available in public databases, its basic

chemical properties are known.[4][5]

Physical and Chemical Properties of Methyl tetrahydrofuran-2-carboxylate[4][5]
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Property Value

Molecular Formula C₆H₁₀O₃

Molecular Weight 130.14 g/mol

Appearance Colorless to brown clear liquid

Boiling Point 180 °C / 680 mmHg

Density 1.11 g/mL

Experimental Protocols
The following are generalized experimental protocols for obtaining the types of spectroscopic

data presented above for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of the analyte is typically dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The solution is then transferred to an

NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for

analysis.

Data Acquisition:

¹H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency

pulses are applied, and the resulting free induction decay (FID) is recorded. Standard

parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural

abundance of ¹³C, a larger number of scans are typically required. Proton decoupling is

often employed to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent

peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
Sample Preparation:

Liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to

form a thin film.[7]

Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the

sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a mull

can be prepared by grinding the solid with a few drops of a mulling agent (e.g., Nujol).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Data Acquisition: The prepared sample is placed in the instrument's sample compartment. A

beam of infrared radiation is passed through the sample, and the transmitted radiation is

detected. An interferogram is generated, which is then mathematically converted to a

spectrum. A background spectrum of the empty sample holder (or pure solvent) is typically

recorded and subtracted from the sample spectrum.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed for the presence of characteristic absorption bands

corresponding to different functional groups.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Volatile Compounds: The sample can be introduced via a gas chromatograph (GC-MS) or

by direct injection into the ion source. Electron Ionization (EI) is a common method where

the sample molecules are bombarded with a high-energy electron beam.[8]

Non-Volatile Compounds: Techniques such as Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI) are used. For ESI, the sample is dissolved

in a suitable solvent and infused into the mass spectrometer.[9]

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

[8]
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Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The molecular ion peak and the fragmentation pattern provide

information about the molecular weight and structure of the compound.

Visualization of Structural Relationships
The following diagram illustrates the structural relationship between the target compound,

Methyl 2-Methyltetrahydrofuran-2-carboxylate, and the two related compounds for which

spectroscopic data have been discussed.

Structural Relationship of Target and Related Compounds

Methyl 2-Methyltetrahydrofuran-2-carboxylate
(Target Compound - Data Unavailable)

2-Methyltetrahydrofuran
(Data Available)

- COOCH₃ at C2

Methyl tetrahydrofuran-2-carboxylate
(Limited Data Available)

- CH₃ at C2

Click to download full resolution via product page

Structural relationships of the target and related compounds.

In conclusion, while direct spectroscopic data for Methyl 2-Methyltetrahydrofuran-2-
carboxylate is not publicly available, the detailed analysis of the related compounds, 2-

Methyltetrahydrofuran and Methyl tetrahydrofuran-2-carboxylate, provides a valuable predictive

framework for its spectral characteristics. The provided experimental protocols offer a general

guide for obtaining such data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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